5-(4-Isopropylphenyl)oxazol-2-amine
Description
5-(4-Isopropylphenyl)oxazol-2-amine is a heterocyclic organic compound featuring an oxazole core substituted with a 4-isopropylphenyl group at the 5-position and an amine at the 2-position. The isopropylphenyl substituent contributes hydrophobicity, influencing solubility and interactions with biological targets. This compound is of interest in medicinal chemistry for its structural versatility, particularly in the development of small-molecule inhibitors and intermediates .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
BGZYWOHUWNZBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes or ketones as starting materials . The reaction conditions often involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
Scientific Research Applications
5-(4-Isopropylphenyl)oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonding and π-π stacking, with these targets, leading to modulation of their activity . This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(4-Isopropylphenyl)-5-nitrobenzo[d]oxazol-2-amine (2d)
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
- Structural Difference : Oxadiazole ring replaces oxazole; sulfonyl group at the 4-position.
- Molecular Formula : C₁₁H₁₃N₃O₃S (MW: 267.30 g/mol).
- Key Properties : Sulfonyl group introduces strong electron-withdrawing effects and acidity (pKa ~1-2).
- Implications : Increased polarity may improve aqueous solubility but reduce membrane permeability. Oxadiazole’s reduced aromaticity compared to oxazole could alter π-π stacking interactions .
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
- Structural Difference : Fluorophenyl and pyridyl substituents replace isopropylphenyl.
- Molecular Formula : C₁₄H₁₁FN₄O (MW: 270.26 g/mol).
- Key Properties : Fluorine enhances electronegativity and metabolic stability; pyridyl group introduces basicity (pKa ~4-5).
- Implications : Fluorine may strengthen halogen bonding, while the pyridyl group improves solubility in acidic environments (e.g., lysosomes) .
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
- Structural Difference : Dihydro-oxazole (partially saturated ring).
- Molecular Formula : C₁₀H₁₂N₂O (MW: 176.23 g/mol).
- Key Properties : Reduced aromaticity due to saturation; lower molecular weight.
- Improved solubility due to lower logP .
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
- Structural Difference : Benzyl-sulfonyl linker replaces isopropylphenyl.
- Molecular Formula : C₁₂H₁₅N₃O₃S (MW: 281.33 g/mol).
- Key Properties : Sulfonyl group enhances stability against hydrolysis compared to esters/amides.
- Implications : Increased steric bulk may hinder diffusion across membranes but improve target specificity .
5-(4-Isopropylphenyl)oxazolidin-2-one
- Structural Difference: Oxazolidinone (saturated ring with ketone) replaces oxazole.
- Molecular Formula: C₁₂H₁₅NO₂ (MW: 205.26 g/mol).
- Key Properties : Ketone oxygen enables hydrogen bonding; saturated ring introduces conformational flexibility.
Research Implications
The structural variations among these analogs highlight trade-offs between solubility, reactivity, and target engagement. For instance, electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity but may compromise bioavailability. Heterocycle substitutions (oxadiazole, thiazole) modulate electronic and steric profiles, impacting binding kinetics. The target compound’s lack of polar substituents suggests moderate lipophilicity, making it a candidate for central nervous system targets where blood-brain barrier penetration is critical. Further studies should explore structure-activity relationships (SAR) to optimize pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
